

Head-to-Head Comparison: Zharp1-211 and GSK2982772 in RIPK1 Inhibition

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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

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In the landscape of therapeutic drug development, particularly for inflammatory diseases, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. Two notable inhibitors, **Zharp1-211** and GSK2982772, have been developed to modulate the activity of this kinase. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Both **Zharp1-211** and GSK2982772 are potent inhibitors of RIPK1, a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2] While both compounds target RIPK1, their reported downstream effects and therapeutic applications show key distinctions.

GSK2982772 is a first-in-class, oral, selective, and ATP-competitive inhibitor of RIPK1.[1][3] It binds to an allosteric pocket in the RIPK1 kinase domain, effectively inhibiting RIPK1-mediated cell death and the production of inflammatory cytokines.[2] GSK2982772 has been investigated in clinical trials for inflammatory conditions such as ulcerative colitis and rheumatoid arthritis.[4][5]

Zharp1-211 is also a selective and potent RIPK1 kinase inhibitor.[6] Its mechanism of action involves the restoration of intestinal homeostasis by reducing JAK/STAT1-mediated expression of chemokines and MHC class II molecules in intestinal epithelial cells.[2][7] This nonimmunosuppressive approach has shown promise in preclinical models of graft-versus-host disease (GVHD).[2][7]

Quantitative Performance Data

The following tables summarize the available quantitative data for **Zharp1-211** and GSK2982772, providing a basis for a comparative assessment of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity

Parameter	Zharp1-211	GSK2982772	Reference(s)
Target	RIPK1	RIPK1	[1] [6]
IC50 (Human RIPK1)	Not explicitly reported	16 nM	[1] [3]
EC50 (TNF-induced necroptosis, HT-29 cells)	~4.6 nM	Not explicitly reported	[6]
EC50 (TNF-induced necroptosis, L929 cells)	~3.7 nM	Not explicitly reported	[6]
Kd (Binding Affinity to RIPK1)	8.7 nM	Not explicitly reported	[6]

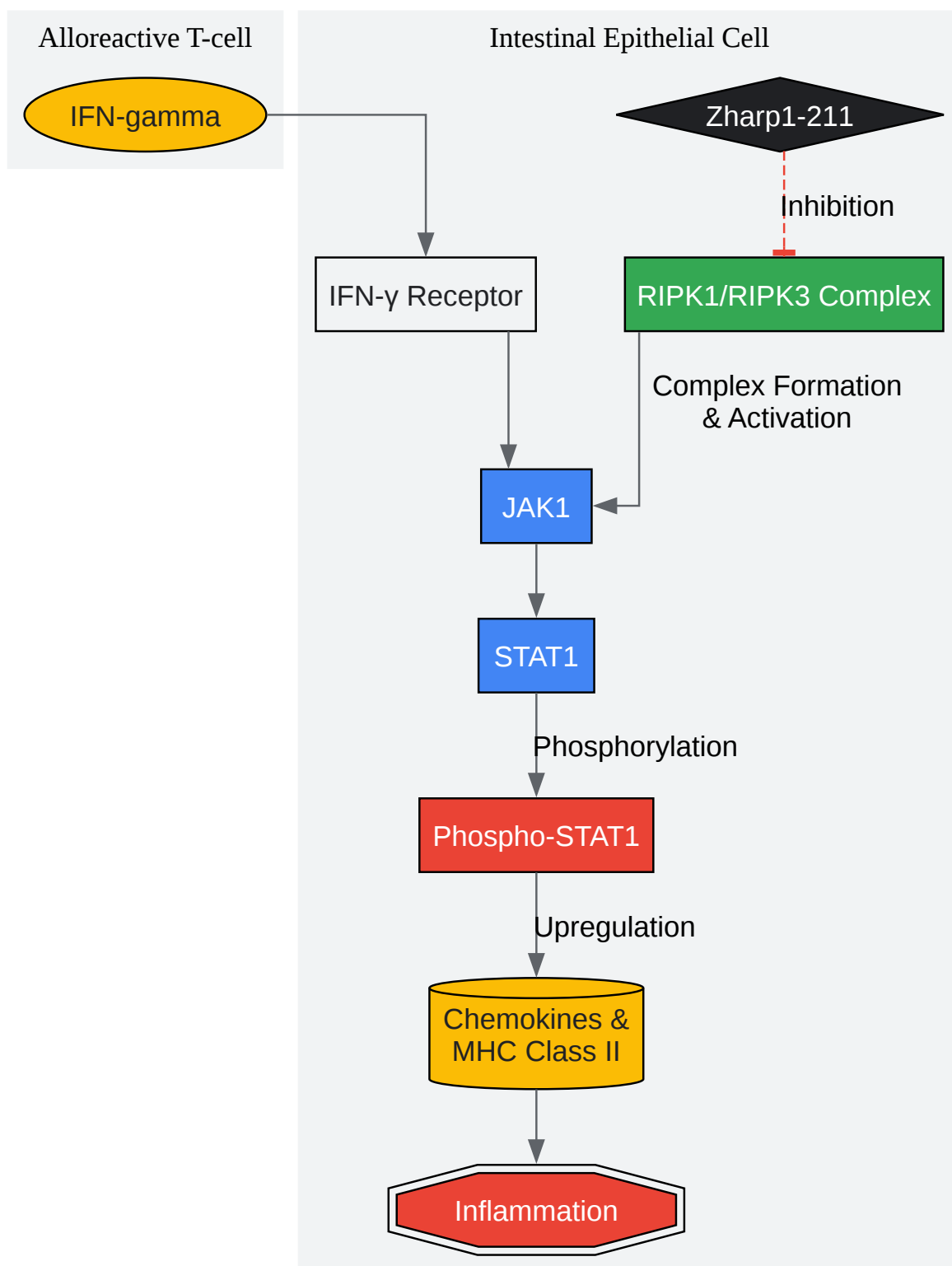
Table 2: Cellular and In Vivo Activity

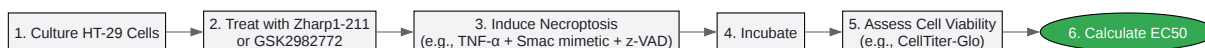
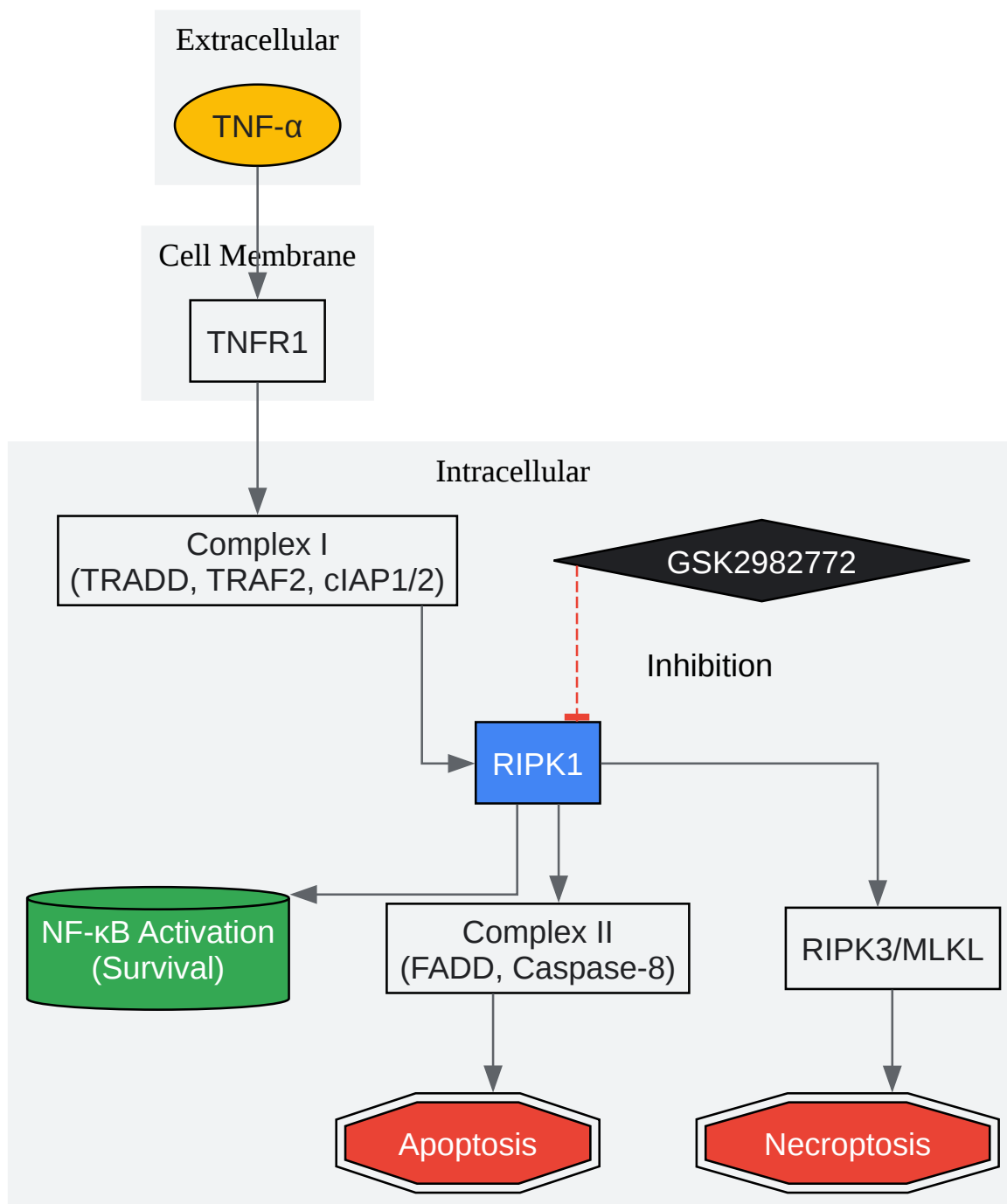
Parameter	Zharp1-211	GSK2982772	Reference(s)
Key Cellular Effect	Reduces IFN- γ -induced STAT1 activation in mouse intestinal crypt cells	Reduces spontaneous cytokine production (IL-1 β , IL-6) in ulcerative colitis explant tissue	[3] [6]
In Vivo Model	Murine model of graft-versus-host disease (GVHD)	Clinical trials in ulcerative colitis and rheumatoid arthritis	[2] [4] [5]
Reported In Vivo Efficacy	Significantly reduces GVHD severity and improves survival	Did not demonstrate meaningful clinical improvement in UC or RA	[2] [4] [5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of Zharp1-211 in Intestinal Epithelial Cells





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